N-(3-Oxopentanoyl)pyridine-2-carboxamide
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Overview
Description
N-(3-Oxopentanoyl)pyridine-2-carboxamide is an organic compound with the molecular formula C11H12N2O3. It is a derivative of pyridinecarboxamide, characterized by the presence of an oxopentanoyl group attached to the nitrogen atom of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxopentanoyl)pyridine-2-carboxamide typically involves the amidation of pyridine-2-carboxylic acid with 3-oxopentanoic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxopentanoyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-(3-Oxopentanoyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-Oxopentanoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxamide: A simpler derivative without the oxopentanoyl group.
N-(Pyridin-3-yl)pyridine-2-carboxamide: Another derivative with a different substitution pattern on the pyridine ring.
Uniqueness
N-(3-Oxopentanoyl)pyridine-2-carboxamide is unique due to the presence of the oxopentanoyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and interaction with molecular targets compared to similar compounds .
Properties
CAS No. |
84794-29-6 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(3-oxopentanoyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-2-8(14)7-10(15)13-11(16)9-5-3-4-6-12-9/h3-6H,2,7H2,1H3,(H,13,15,16) |
InChI Key |
HWXWGRYJALLOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)NC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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